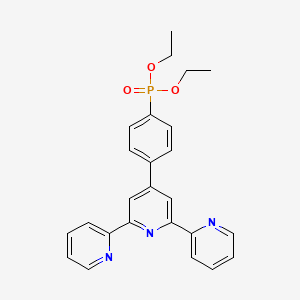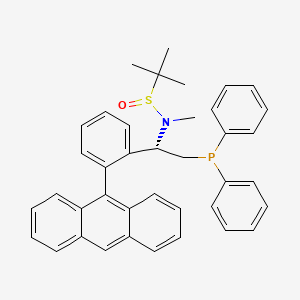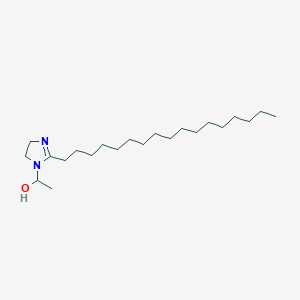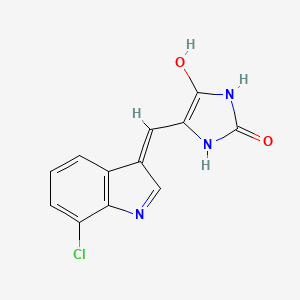
5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
The synthesis of 5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione typically involves the condensation of 7-chloroindole-3-carbaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring.
科学的研究の応用
5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione can be compared with other indole derivatives such as:
5-Chloroindole-3-carboxaldehyde: Similar in structure but lacks the imidazolidine-2,4-dione moiety, resulting in different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities and applications.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
The uniqueness of this compound lies in its combined indole and imidazolidine-2,4-dione structure, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C12H8ClN3O2 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC名 |
4-[(Z)-(7-chloroindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C12H8ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-5,17H,(H2,15,16,18)/b6-4+ |
InChIキー |
HVKZOAOWNWGCAU-GQCTYLIASA-N |
異性体SMILES |
C1=CC\2=C(C(=C1)Cl)N=C/C2=C\C3=C(NC(=O)N3)O |
正規SMILES |
C1=CC2=C(C(=C1)Cl)N=CC2=CC3=C(NC(=O)N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
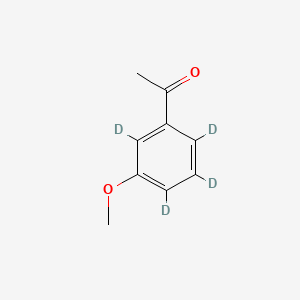

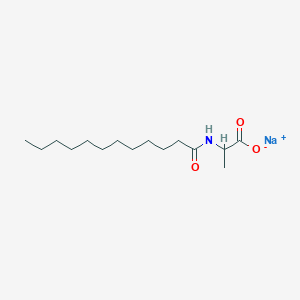

![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
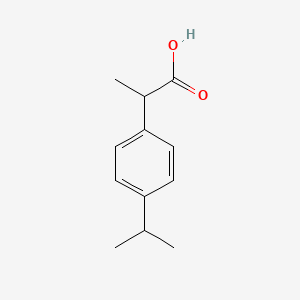
![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
